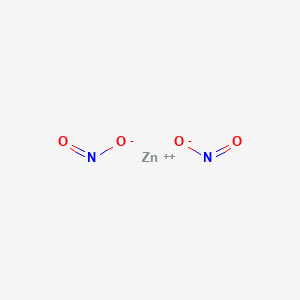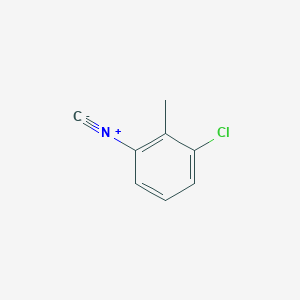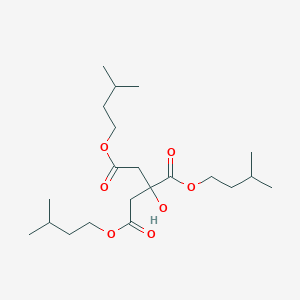
Bornitrid
Übersicht
Beschreibung
Boron nitride is a thermally and chemically resistant refractory compound composed of boron and nitrogen. It exists in various crystalline forms, including hexagonal boron nitride, cubic boron nitride, and wurtzite boron nitride. Hexagonal boron nitride is the most stable form at room temperature and is structurally similar to graphite, making it useful as a lubricant and an additive in cosmetic products . Cubic boron nitride, on the other hand, is analogous to diamond in structure and is known for its exceptional hardness and thermal stability .
Synthetic Routes and Reaction Conditions:
Chemical Vapor Deposition (CVD): This method involves the reaction of boron trichloride with ammonia at high temperatures to produce boron nitride.
Hydrothermal Synthesis: This method involves the reaction of boric acid with urea under high pressure and temperature conditions to produce boron nitride.
Industrial Production Methods:
High-Pressure High-Temperature (HPHT) Method: Cubic boron nitride is produced by subjecting hexagonal boron nitride to extremely high pressures (6-9 gigapascals) and temperatures (1500-2000°C).
Chemical Vapor Synthesis: This method uses pulsed plasma technology to prepare cubic boron nitride films at low temperatures and pressures.
Types of Reactions:
Oxidation: Boron nitride is highly resistant to oxidation, with an oxidation temperature above 1900°C.
Reduction: Boron nitride can be reduced to boron and nitrogen under certain conditions, although this reaction is less common.
Substitution: Boron nitride can undergo substitution reactions where boron or nitrogen atoms are replaced by other elements.
Common Reagents and Conditions:
Ammonia and Boron Trichloride: Used in the chemical vapor deposition method to produce boron nitride.
Urea and Boric Acid: Used in hydrothermal synthesis to produce boron nitride.
Major Products:
Hexagonal Boron Nitride: Produced through various methods, including chemical vapor deposition and ball milling
Cubic Boron Nitride: Produced through high-pressure high-temperature methods and chemical vapor synthesis
Wissenschaftliche Forschungsanwendungen
Boron nitride has a wide range of applications in scientific research due to its unique properties:
Wirkmechanismus
Target of Action
Boron nitride (BN) is a compound that exists in various crystalline forms, including hexagonal BN (h-BN), rhombohedral BN (r-BN), wurtzitic BN (w-BN), and cubic BN (c-BN) . The primary targets of BN are the structures and materials it interacts with. For instance, in the field of electronics, BN targets include semiconductors and insulators . In biomedical applications, BN can interact with biological tissues and cells .
Mode of Action
The mode of action of BN depends on its form and the specific application. For instance, in electronics, h-BN, due to its insulating properties, can serve as a dielectric layer in field-effect transistors . In biomedical applications, BN nanoparticles can interact with biological tissues and cells, potentially serving as drug delivery vehicles, imaging agents, or cell stimulators .
Biochemical Pathways
For example, BN nanoparticles can be used for drug delivery, where they can carry therapeutic agents and release them in specific locations, potentially affecting various biochemical pathways .
Pharmacokinetics
The pharmacokinetics of BN, particularly in the form of nanoparticles, is an area of ongoing research. Factors such as size, surface charge, and coating of the BN nanoparticles can influence their absorption, distribution, metabolism, and excretion (ADME) properties . .
Result of Action
The result of BN’s action depends on its application. In electronics, BN can improve device performance due to its excellent thermal conductivity and electrical insulation properties . In biomedical applications, BN nanoparticles can enhance drug delivery efficiency, imaging quality, or cellular response .
Biochemische Analyse
Biochemical Properties
Boron nitride has been applied in the biomedical field to some extent . It has a higher chemical stability compared to graphene and other carbon-based 2D materials . The focus of boron nitride in biochemical reactions is on its biocompatibility in vivo and in vitro, its applicability as a coating material/composite, and its anti-bacterial properties .
Cellular Effects
The cellular effects of boron nitride are largely dependent on its geometry, material processing, and the type of biological analysis . It has potential for biomedical applications such as drug delivery, imaging, and cell stimulation .
Molecular Mechanism
Its high chemical stability suggests that it may interact with biomolecules in a unique way .
Temporal Effects in Laboratory Settings
Its high chemical stability suggests that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
Its biocompatibility suggests that it may have potential for use in drug delivery systems .
Metabolic Pathways
Its high chemical stability and biocompatibility suggest that it may interact with enzymes or cofactors in unique ways .
Transport and Distribution
Its high chemical stability and biocompatibility suggest that it may interact with transporters or binding proteins in unique ways .
Subcellular Localization
Its high chemical stability and biocompatibility suggest that it may be directed to specific compartments or organelles in unique ways .
Vergleich Mit ähnlichen Verbindungen
Boron nitride is often compared to carbon-based materials due to its similar structure and properties:
Graphite vs. Hexagonal Boron Nitride: Both have layered structures, but hexagonal boron nitride is electrically insulating and has higher thermal stability.
Diamond vs. Cubic Boron Nitride: Both are extremely hard, but cubic boron nitride has superior thermal and chemical stability.
Similar Compounds: Boron carbide, boron phosphide, and boron arsenide are other boron-based compounds with unique properties.
Boron nitride’s unique combination of thermal stability, chemical resistance, and mechanical properties makes it a valuable material in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
azanylidyneborane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BN/c1-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNSFCLAULLKQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BN | |
| Record name | boron nitride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Boron_nitride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051498 | |
| Record name | Boron nitride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
24.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Other Solid; Dry Powder, Water or Solvent Wet Solid, Other Solid, Solid; [Merck Index] Insoluble; [MSDSonline] Crystallizes into 3 forms: alpha (white and hexagonal), beta (high-pressure cubic), and gamma (high-pressure wurtzite structure); [Ullmann] | |
| Record name | Boron nitride (BN) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Boron nitride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8021 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10043-11-5, 158535-02-5, 174847-14-4 | |
| Record name | Boron nitride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10043-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boron nitride (B3N3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158535-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boron nitride (B12N12) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174847-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boron nitride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010043115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boron nitride (BN) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Boron nitride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boron nitride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.111 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![disodium 5-bromo-2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate](/img/structure/B158723.png)

![Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate](/img/structure/B158726.png)






